4-(4-ethylphenoxy)-6-[4-(piperidine-1-carbonyl)piperidin-1-yl]pyrimidine
Description
4-(4-ethylphenoxy)-6-[4-(piperidine-1-carbonyl)piperidin-1-yl]pyrimidine is a pyrimidine derivative featuring a 4-ethylphenoxy substituent at position 4 and a 4-(piperidine-1-carbonyl)piperidin-1-yl group at position 5. Pyrimidine-based compounds are widely explored in medicinal chemistry due to their structural versatility and ability to interact with biological targets such as kinases, receptors, and enzymes .
Properties
IUPAC Name |
[1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidin-4-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O2/c1-2-18-6-8-20(9-7-18)29-22-16-21(24-17-25-22)26-14-10-19(11-15-26)23(28)27-12-4-3-5-13-27/h6-9,16-17,19H,2-5,10-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGKJFPACLXDLRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ethylphenoxy)-6-[4-(piperidine-1-carbonyl)piperidin-1-yl]pyrimidine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidine core, followed by the introduction of the ethylphenoxy and piperidine-1-carbonyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-ethylphenoxy)-6-[4-(piperidine-1-carbonyl)piperidin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the piperidine or ethylphenoxy groups using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: NaH or KOtBu in DMF or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research has indicated that pyrimidine derivatives can exhibit anticancer properties. Compounds similar to 4-(4-ethylphenoxy)-6-[4-(piperidine-1-carbonyl)piperidin-1-yl]pyrimidine have been studied for their ability to inhibit tumor cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .
- Antiviral Properties :
- Neuropharmacology :
Drug Design Insights
The design of drugs based on the scaffold of this compound can benefit from understanding bioisosterism—wherein certain groups are replaced with others that have similar physical or chemical properties to improve efficacy and reduce toxicity .
Case Studies
- Bioisosteric Modifications :
- Targeting Enzymatic Pathways :
Toxicological Studies
Understanding the safety profile of this compound is crucial for its application in drug development. Preliminary studies on related compounds have indicated that careful evaluation of toxicity is necessary to ensure therapeutic viability without adverse effects on vital organs .
Mechanism of Action
The mechanism of action of 4-(4-ethylphenoxy)-6-[4-(piperidine-1-carbonyl)piperidin-1-yl]pyrimidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Pyrimidine Derivatives
Key Observations :
- Core Structure : The target compound shares a pyrimidine core with , and , while Dorsomorphin features a pyrazolo-pyrimidine hybrid, altering electronic properties and binding interactions.
- Substituent Diversity: The ethylphenoxy group in the target compound contrasts with simpler substituents (e.g., methyl in ) or bulkier groups (e.g., dimethylphenoxy in ), impacting steric hindrance and hydrophobicity.
- Functional Groups: The piperidine-carbonyl-piperidine moiety in the target compound introduces a unique hydrogen-bond acceptor/donor system compared to the sulfonamide and aldehyde groups in .
Functional and Pharmacological Comparisons
Key Observations :
- Therapeutic Scope : The anti-mycobacterial activity of highlights the role of pyrimidine-dione scaffolds in infectious disease, whereas Dorsomorphin targets metabolic pathways.
- Mechanistic Insights : The target compound’s piperidine-carbonyl group may enhance binding affinity to kinase targets compared to simpler piperidine substituents in .
- Metabolic Properties: Fluorophenyl and sulfonamide groups in suggest improved pharmacokinetic profiles, which the target compound may lack due to its ethylphenoxy group.
Physicochemical and Pharmacokinetic Properties
Table 3: Comparative Physicochemical Data
Key Observations :
- Lipophilicity : The target compound’s higher LogP compared to and suggests greater membrane permeability but lower aqueous solubility.
- Metabolic Stability : Piperidine rings (target compound, ) generally confer better stability than sulfonamides () or diones (), which are prone to enzymatic degradation.
Biological Activity
The compound 4-(4-ethylphenoxy)-6-[4-(piperidine-1-carbonyl)piperidin-1-yl]pyrimidine , with a CAS number of 1116045-32-9, is a pyrimidine derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C26H35N5O4
- Molecular Weight : 481.6 g/mol
- Structure : The compound features a pyrimidine core substituted with a piperidine moiety and an ethylphenoxy group, contributing to its biological activity.
Biological Activity Overview
Pyrimidine derivatives, including this compound, are known for their diverse biological activities. They have been studied for their roles as:
- Antitumor agents
- Antimicrobial agents
- Enzyme inhibitors
- Enzyme Inhibition : Compounds similar to the target molecule have been shown to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly relevant in treating neurodegenerative diseases.
- Antitumor Activity : Pyrimidine derivatives can act as VEGFR-2 tyrosine kinase inhibitors, which are crucial in cancer therapy by blocking tumor angiogenesis.
- Antimicrobial Properties : Studies indicate that related compounds exhibit moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis.
Research Findings
Recent studies have highlighted the efficacy of pyrimidine derivatives in various biological contexts:
Table 1: Summary of Biological Activities
Case Studies
- Antitumor Efficacy : A study demonstrated that pyrimidine derivatives could inhibit the proliferation of cancer cells by targeting specific signaling pathways associated with tumor growth.
- Enzyme Inhibition Studies : In vitro assays showed that compounds structurally related to this compound exhibited IC50 values significantly lower than standard inhibitors, indicating potent activity against AChE and urease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
